Lagochilline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LAGOCHILIN是一种苦味二萜,形成浅灰色结晶固体。它存在于唇形科植物中,特别是醉鱼草属植物,最常见的是醉鱼草(Lagochilus inebrians)。LAGOCHILIN被认为是这些植物具有镇静、降压和止血作用的原因 .

准备方法

合成路线和反应条件

LAGOCHILIN可以通过多个步骤合成。其中一种方法是将LAGOCHILIN与无水硫酸铜在丙酮中反应,得到3,18-O-异丙叉基LAGOCHILIN。用高锰酸钾氧化此中间体生成异丙叉基LAGOCHIRSIN,然后在酸性条件下水解得到LAGOCHIRSIN。 用氢化铝锂还原LAGOCHIRSIN形成四醇,对应于LAGOCHILIN .

工业生产方法

LAGOCHILIN的工业生产涉及从唇形科植物中提取。 提取过程通常包括干燥和研磨植物材料,然后进行溶剂提取和纯化步骤以分离LAGOCHILIN .

化学反应分析

反应类型

LAGOCHILIN会发生各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件

氧化: 高锰酸钾通常用作氧化剂。

还原: 氢化铝锂用于还原反应。

取代: 各种试剂可根据所需的取代反应使用.

主要生成产物

氧化: 异丙叉基LAGOCHIRSIN

还原: 对应于LAGOCHILIN的四醇

取代: 取决于引入的取代基的不同衍生物.

科学研究应用

Scientific Research Applications

Lagochilline's applications can be categorized into several key areas:

Chemistry

- Synthesis of New Compounds : this compound serves as a precursor in the synthesis of various compounds with physiological activities. Researchers have utilized it to create derivatives that exhibit enhanced biological properties.

Biology

- Biological Activities : this compound is studied for its:

- Hemostatic Properties : Effective in stopping bleeding.

- Antibacterial and Anti-inflammatory Effects : Demonstrates potential in treating infections and inflammation.

- Cytotoxic Activity : Exhibits effects against cancer cells.

- Enzyme Inhibition : Influences various enzymatic pathways.

- Sedative and Hypotensive Effects : Provides calming effects and lowers blood pressure.

Medicine

- Traditional Medicine : Used in folk remedies for controlling bleeding and treating various ailments related to the cardiovascular system.

- Potential Therapeutic Agent : Ongoing research aims to develop pharmaceuticals based on this compound's properties.

Industry

- Pharmaceutical Development : this compound is being explored for its potential in creating new therapeutic agents, particularly those targeting bleeding disorders.

Case Study 1: Hemostatic Effects

A study demonstrated that this compound significantly reduced bleeding time in animal models when administered at low to moderate doses. The compound's interaction with glycyrrhizic acid enhanced its efficacy, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Antibacterial Activity

Research indicated that this compound exhibited notable antibacterial activity against several strains of bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This finding positions this compound as a candidate for developing new antibiotics .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies revealed that this compound induced apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The compound's ability to modulate cell signaling pathways was identified as a key factor in its cytotoxic effects .

Data Tables

The following table summarizes the biological activities of this compound based on recent studies:

作用机制

LAGOCHILIN通过各种分子靶点和途径发挥作用。它以其止血作用而闻名,这涉及促进血液凝固。 确切的分子靶点和途径仍在研究中,但据信LAGOCHILIN与凝血过程中涉及的特定酶和受体相互作用 .

相似化合物的比较

LAGOCHILIN在二萜类化合物中是独特的,因为它具有特定的止血特性。类似的化合物包括:

LAGOCHIRSIN: 从LAGOCHILIN合成的二萜内酯,以其止血特性而闻名.

甘草酸: 三萜苷,与LAGOCHILIN形成分子缔合物以增强其止血功效.

其他二萜: 在醉鱼草属植物中发现的各种二萜,每种都具有独特的生物活性.

LAGOCHILIN因其镇静、降压和止血作用的特定组合而脱颖而出,使其成为进一步研究和潜在治疗应用的宝贵化合物。

生物活性

Lagochilline, a diterpene compound primarily extracted from plants of the genus Lagochilus, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound is characterized by its complex molecular structure, with a molecular formula that contributes to its unique pharmacological profile. It is known for its interactions with various biomolecules, influencing cellular functions and biochemical pathways.

Target Receptors and Pathways

this compound exerts its effects by interacting with specific receptors and ion channels in neuronal and vascular cells. Its primary actions include:

- Hemostatic Effects : this compound enhances hemostatic activity, particularly when associated with glycyrrhizic acid, which improves its solubility and bioavailability.

- Sedative and Hypotensive Effects : The compound's sedative properties are linked to its modulation of neurotransmitter systems, while its hypotensive effects are mediated through vascular relaxation mechanisms .

This compound plays a significant role in various biochemical reactions:

- Enzyme Interactions : It has been shown to inhibit certain enzymes, contributing to its anti-inflammatory and cytotoxic activities. For instance, it exhibits inhibitory effects on cholinesterases and glucosidases .

- Cellular Effects : this compound influences cell signaling pathways and gene expression, affecting processes such as cell proliferation and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it has poor water solubility, which can limit its bioavailability. However, when combined with glycyrrhizic acid, its solubility is enhanced, leading to improved therapeutic efficacy.

Case Studies

-

Clinical Evaluation in Hemorrhage Management

A study involving 300 patients demonstrated the effectiveness of this compound extracts in managing various types of bleeding. The results indicated significant hemostatic activity without adverse effects at moderate dosages . -

In Vitro Biological Activities

Research on Lagochilus species revealed that this compound exhibits antioxidant properties and significant enzyme inhibitory activities. In assays measuring free radical scavenging ability, extracts containing this compound showed strong antioxidant potential .

Dosage Effects in Animal Models

Studies have shown that low to moderate doses of this compound result in marked hemostatic and hypotensive effects in animal models. The optimal dosage varies based on the specific biological activity being evaluated.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Glycyrrhizic Acid | Triterpenoid saponin | Known for anti-inflammatory properties |

| Lagochirsine | Related compound | Similar biological activities |

| 7-Chloro-4-methyl-2-oxochromen-6-yl propanoate | Contains a chromene structure | Exhibits unique anti-inflammatory effects |

This compound stands out due to its synergistic interactions with glycyrrhizic acid, enhancing both compounds' therapeutic profiles.

属性

CAS 编号 |

23554-81-6 |

|---|---|

分子式 |

C20H36O5 |

分子量 |

356.5 g/mol |

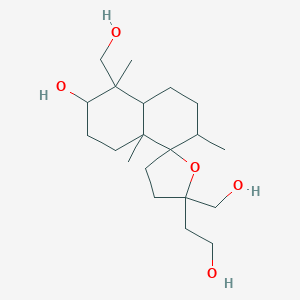

IUPAC 名称 |

(1R,2S,4aS,5R,5'S,6R,8aS)-5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol |

InChI |

InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1 |

InChI 键 |

XYPPDQHBNJURHU-IPOQXWOTSA-N |

SMILES |

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |

手性 SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC[C@](O3)(CCO)CO)(CC[C@@H]([C@@]2(C)CO)O)C |

规范 SMILES |

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |

同义词 |

(4'aS)-decahydro-6'S-hydroxy-5-(2-hydroxyethyl)-2'R,5',8'aS-trimethyl-spiro[furan-2(3H),1'R(2'H)-naphthalene]-5S,5'R-dimethanol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。